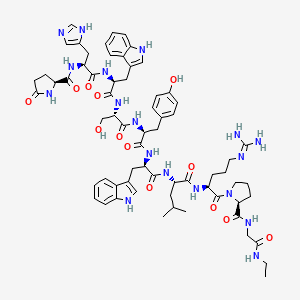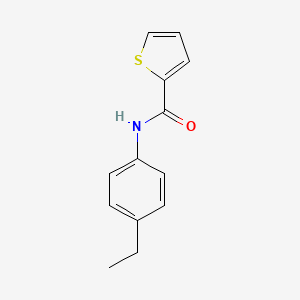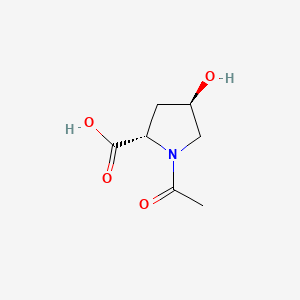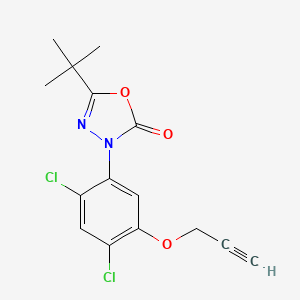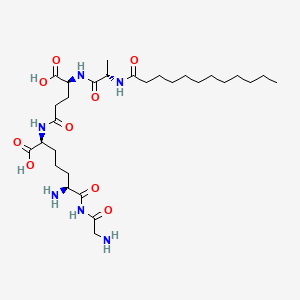
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo-
Descripción general
Descripción
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is a complex organic compound with the molecular formula C29H52N6O9 and a molecular weight of 628.8 g/mol. This compound is notable for its intricate structure, which includes multiple amino acid residues and a long aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Peptide Coupling: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of peptide bonds can yield amines.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of novel materials and biocompatible surfaces.
Mecanismo De Acción
The mechanism of action of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The long aliphatic chain may facilitate membrane penetration, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, erythro-
- L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, meso-
Uniqueness
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is unique due to its specific stereochemistry, which influences its biological activity and interactions. The threo- configuration may confer distinct properties compared to its erythro- and meso- counterparts, affecting its efficacy in various applications.
Propiedades
Número CAS |
79645-16-2 |
|---|---|
Fórmula molecular |
C29H52N6O9 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(2S,6S)-6-amino-7-[(2-aminoacetyl)amino]-2-[[(4S)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)26(39)34-22(29(43)44)16-17-24(37)33-21(28(41)42)14-12-13-20(31)27(40)35-25(38)18-30/h19-22H,3-18,30-31H2,1-2H3,(H,32,36)(H,33,37)(H,34,39)(H,41,42)(H,43,44)(H,35,38,40)/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
NFOZQVZAMTVBKR-CMOCDZPBSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
Apariencia |
Solid powder |
| 79645-16-2 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid pimelautide pimelautide, (R*,R*)-DL-lysine RP 44.102 RP 44102 RP-44102 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



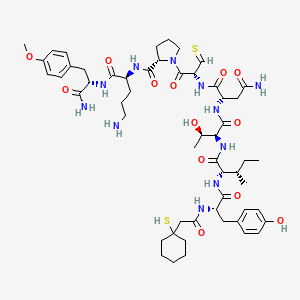
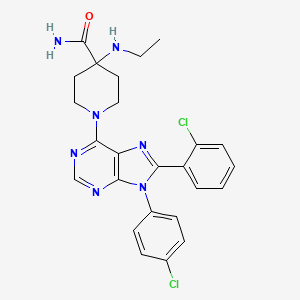
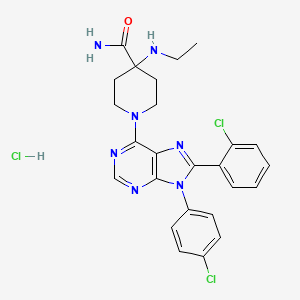
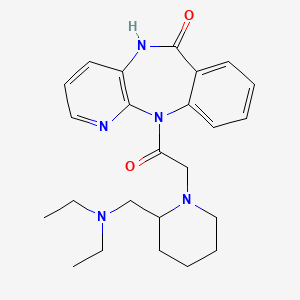
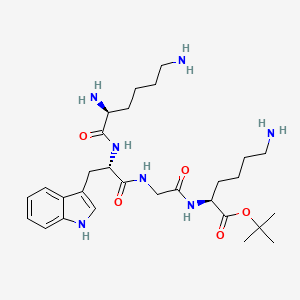
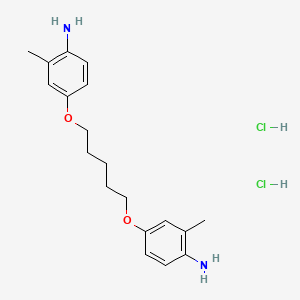
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
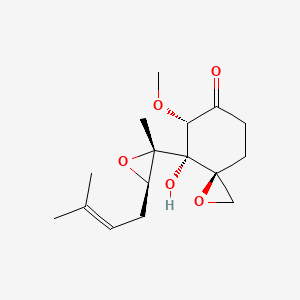
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)
